4-(Butoxymethoxy)but-2-en-1-ol
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Overview
Description
4-(Butoxymethoxy)but-2-en-1-ol is an organic compound with the molecular formula C9H18O3 It is a derivative of butenol, featuring a butoxymethoxy group attached to the second carbon of the butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethoxy)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of but-2-en-1-ol with butoxymethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours. The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethoxy)but-2-en-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The butoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Butoxymethoxy)but-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butoxymethoxy)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
But-2-en-1-ol: A simpler analog without the butoxymethoxy group.
4-Methoxy-2-buten-1-ol: Similar structure with a methoxy group instead of butoxymethoxy.
Hex-2-en-1-ol: A longer chain analog with similar functional groups.
Uniqueness
4-(Butoxymethoxy)but-2-en-1-ol is unique due to the presence of the butoxymethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62585-56-2 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(butoxymethoxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-2-3-7-11-9-12-8-5-4-6-10/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
HNRUPUAPLPKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOCC=CCO |
Origin of Product |
United States |
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